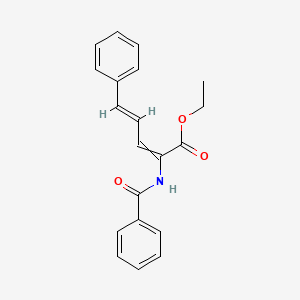
ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a phenylformamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The phenylformamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Applications De Recherche Scientifique
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is attributed to the presence of conjugated double bonds and the electron-withdrawing phenylformamido group, which stabilizes the intermediate formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E,4E)-5-(3-bromo-phenyl-sulfon-yl)penta-2,4-dienoate
- Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate
Uniqueness
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is unique due to the presence of the phenylformamido group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C20H19NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl (4E)-2-benzamido-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C20H19NO3/c1-2-24-20(23)18(15-9-12-16-10-5-3-6-11-16)21-19(22)17-13-7-4-8-14-17/h3-15H,2H2,1H3,(H,21,22)/b12-9+,18-15? |
Clé InChI |
LQUHLWOIFJBMDX-XNNMEOQWSA-N |
SMILES isomérique |
CCOC(=O)C(=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
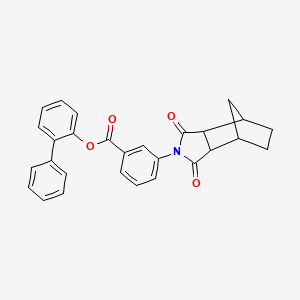
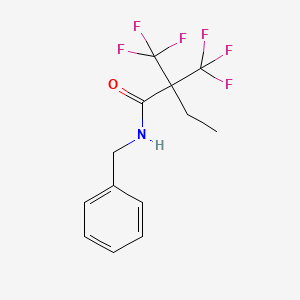

![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
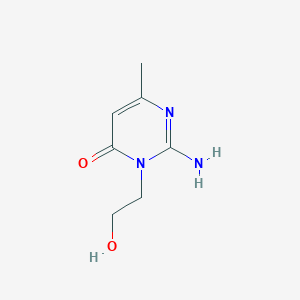
![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)
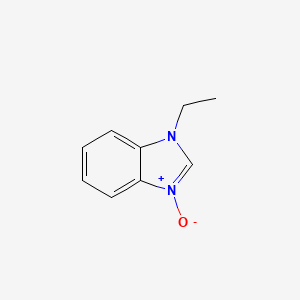
![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
